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molecular formula C8H11NO2 B8598790 4-(2-Methoxyethoxy)pyridine

4-(2-Methoxyethoxy)pyridine

Cat. No. B8598790
M. Wt: 153.18 g/mol
InChI Key: UVBGINQLWGPQLT-UHFFFAOYSA-N
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Patent
US04521413

Procedure details

To a solution of sodium (9.96 g) in 2-methoxyethanol (100 ml) was added dropwise 4-chloropyridine (42.7 g) under heating at 140° to 145° C. and stirring, which was continued for one hour at 135° C. after the addition. The mixture was cooled to -15° C. and dry ice (5.6 g) was added thereto. The mixture was warmed to 45° C. and then allowed to stand at room temperature. The resulting precipitates were removed by filtration and washed with diisopropyl ether. The filtrate and washings were combined and evaporated. The residual oil was distilled to give 4-(2-methoxyethoxy)pyridine (42.3 g), bp. 98° to 106° C. at 6 mmHg.
Quantity
9.96 g
Type
reactant
Reaction Step One
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C(=O)=O.[CH3:12][O:13][CH2:14][CH2:15][OH:16]>>[CH3:12][O:13][CH2:14][CH2:15][O:16][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1 |^1:0|

Inputs

Step One
Name
Quantity
9.96 g
Type
reactant
Smiles
[Na]
Name
Quantity
42.7 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
COCCO
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 140° to 145° C.
ADDITION
Type
ADDITION
Details
after the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 45° C.
CUSTOM
Type
CUSTOM
Details
to stand at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
CUSTOM
Type
CUSTOM
Details
were removed by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCCOC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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